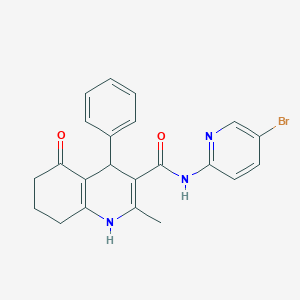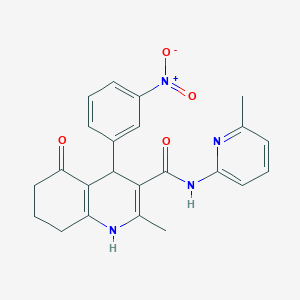
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD-7880, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the BRD4 protein. The BET family of proteins plays a crucial role in the regulation of gene expression, and inhibition of these proteins has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-tumor effects both in vitro and in vivo. In addition to inducing apoptosis in cancer cells, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to inhibit tumor growth and metastasis in animal models. However, it is important to note that the effects of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may vary depending on the type of cancer being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in vitro. Additionally, the specificity of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for the BRD4 protein makes it a useful tool for studying the role of this protein in cancer development and progression. However, one limitation of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more potent and selective BET inhibitors. Additionally, further research is needed to determine the efficacy of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the role of BRD4 in cancer development and progression is still not fully understood, and further research is needed to elucidate this role and identify potential therapeutic targets.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 5-bromo-2-pyridinecarboxylic acid using a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
Nom du produit |
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C22H20BrN3O2 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-18-11-10-15(23)12-24-18)20(14-6-3-2-4-7-14)21-16(25-13)8-5-9-17(21)27/h2-4,6-7,10-12,20,25H,5,8-9H2,1H3,(H,24,26,28) |
Clé InChI |
JFGYCFHDVOMGFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)






![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)




